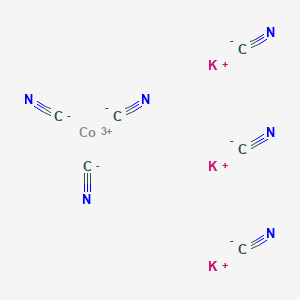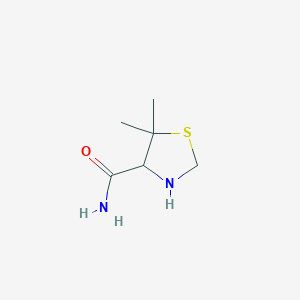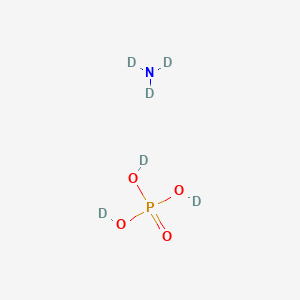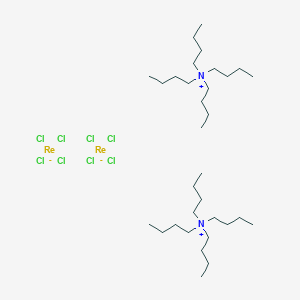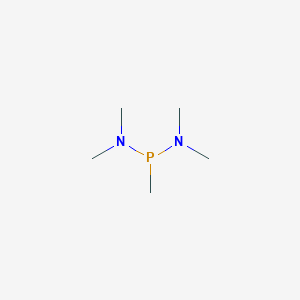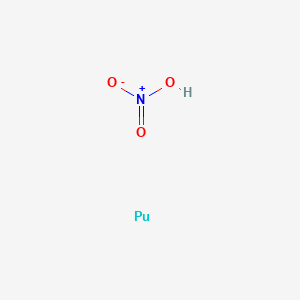
Asn-Gln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asn-Gln, also known as asparagine-glutamine, is a dipeptide consisting of the amino acids asparagine and glutamine. It is commonly used in scientific research as a supplement for cell culture media due to its ability to enhance cell growth and protein expression. In
Scientific Research Applications
Fluorescent Probes in Chemical Biology
Fluorescent derivatives of asparagine (Asn) and glutamine (Gln) have been synthesized, showing high fluorescence yields and photostabilities. These derivatives are potential tools for probing cellular components in chemical biology studies (Bajaj et al., 2021).
Role in Age-Related Protein Denaturation
Asn and Gln residues in human lens crystallins undergo deamidation, which may play a key role in age-related denaturation of proteins. This modification is significant in the study of aging and related diseases (Hains & Truscott, 2010).
Asn and Gln in Amino Acid Biosynthesis
The formation of asparaginyl-tRNA (Asn-tRNA) and glutaminyl-tRNA (Gln-tRNA) involves various pathways, including transamidation activities, highlighting the complex biochemistry of amino acid biosynthesis (Curnow et al., 1998).
Protein Dynamics and Stability
NMR spectroscopy has been used to measure microsecond to millisecond time-scale dynamics of Asn and Gln side chains in proteins. This research aids in understanding protein stability and function (Mulder et al., 2001).
Chromatography Analysis
Capillary gas chromatography techniques have been developed for analyzing acids and amino acids, including Asn and Gln. This is crucial for accurate analysis in various scientific fields, including biochemistry and pharmacology (Fortier et al., 1986).
Role in Disease Treatment
Research on amino acid depletion in cancer therapies has found that Asn and Gln are critical for certain cellular responses, particularly in leukemia and other cancers. This research opens avenues for novel treatments (Esen et al., 2016).
properties
CAS RN |
14608-83-4 |
|---|---|
Molecular Formula |
C9H16N4O5 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N4O5/c10-4(3-7(12)15)8(16)13-5(9(17)18)1-2-6(11)14/h4-5H,1-3,10H2,(H2,11,14)(H2,12,15)(H,13,16)(H,17,18)/t4-,5-/m0/s1 |
InChI Key |
QCWJKJLNCFEVPQ-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)N)N |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



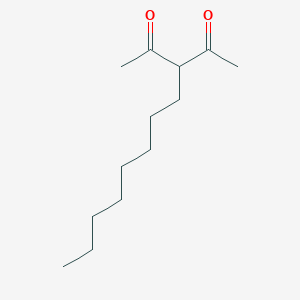

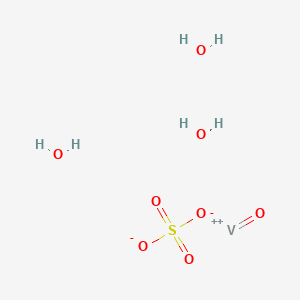
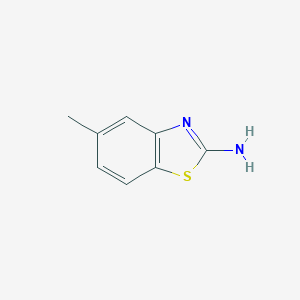
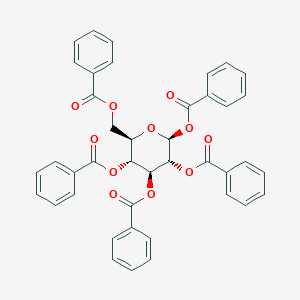
![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)
